![molecular formula C14H10ClNO B017893 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 31251-41-9](/img/structure/B17893.png)
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Overview
Description
Thiosildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is structurally similar to sildenafil, the active ingredient in Viagra, but with a thiocarbonyl group replacing the carbonyl group in sildenafil. Thiosildenafil has been identified as an adulterant in various herbal dietary supplements marketed for sexual performance enhancement .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiosildenafil can be synthesized through a series of chemical reactions involving the modification of sildenafilThis can be achieved through the reaction of sildenafil with a thiol reagent under controlled conditions .
Industrial Production Methods: Industrial production of thiosildenafil involves large-scale synthesis using similar chemical reactions as in laboratory synthesis. The process includes the use of high-performance liquid chromatography for purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: Thiosildenafil undergoes various chemical reactions, including:
Oxidation: Thiosildenafil can be oxidized to form sulfoxides and sulfones.
Reduction: The thiocarbonyl group can be reduced to a thiol group.
Substitution: Thiosildenafil can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiosildenafil derivatives.
Scientific Research Applications
Impurity Reference Material
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is recognized as an impurity related to loratadine and desloratadine. It is used in quality control and method validation during the synthesis of these antihistamines. Its presence is monitored to ensure the purity of pharmaceutical products and compliance with regulatory standards .
Analytical Chemistry
This compound plays a crucial role in analytical methods such as:
- High-Performance Liquid Chromatography (HPLC) : Used for the separation and quantification of loratadine and its impurities.
- Capillary Electrophoresis : Employed for determining loratadine and related compounds in pharmaceutical formulations.
These methods help in assessing the stability and degradation pathways of antihistamines .
Pharmacological Studies
As a structural analog of loratadine, this compound can be utilized in pharmacological studies to investigate:
- Mechanisms of Action : Understanding how structural modifications affect receptor binding and antihistaminic activity.
- Metabolism Studies : Investigating how this compound behaves metabolically compared to its parent drug .
Case Studies
Mechanism of Action
Thiosildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, thiosildenafil increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis. This mechanism is similar to that of sildenafil .
Comparison with Similar Compounds
Sildenafil: The parent compound with a carbonyl group instead of a thiocarbonyl group.
Vardenafil: Another phosphodiesterase type 5 inhibitor with a different chemical structure.
Tadalafil: A longer-acting phosphodiesterase type 5 inhibitor with a unique chemical structure.
Uniqueness of Thiosildenafil: Thiosildenafil is unique due to the presence of the thiocarbonyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to sildenafil. This structural modification can also affect its interaction with the enzyme and its overall efficacy and safety profile .
Biological Activity
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, commonly referred to as Loratadine Impurity B or Loratadine Related Compound C, is a chemical compound with notable biological activities. It is primarily recognized as an impurity associated with the antihistamine drug loratadine. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₀ClNO
- Molecular Weight : 243.69 g/mol
- CAS Number : 31251-41-9
- IUPAC Name : 8-chloro-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-11-one
- Physical State : Solid
- Melting Point : 90-92 °C
The compound features a complex bicyclic structure that contributes to its biological activities. Its structural formula is depicted as follows:
Antihistaminic Properties
As a related compound to loratadine, this compound exhibits antihistaminic properties. Loratadine itself is a selective antagonist of peripheral H₁ receptors, which are involved in allergic responses. The presence of this impurity may influence the overall efficacy and safety profile of loratadine formulations.
Pharmacological Studies
Research has indicated that compounds structurally similar to loratadine can modulate histamine-induced reactions. In vitro studies suggest that 8-chloro derivatives may possess varying degrees of H₁ receptor antagonism and could potentially offer insights into developing new antihistamines with improved profiles.
Study on Antihistaminic Activity
A study investigating the biological activity of various loratadine-related compounds found that certain structural modifications could enhance antihistaminic potency. The study highlighted the importance of the chloro group at the 8-position in modulating receptor affinity and selectivity .
Toxicological Assessment
Another research effort focused on the safety profile of loratadine impurities, including this compound. Toxicological assessments revealed that while the compound exhibited low acute toxicity in animal models, further long-term studies are necessary to fully understand its safety implications when present in pharmaceutical formulations .
Comparative Analysis of Biological Activities
Compound Name | Antihistaminic Activity | Toxicity Level | Research Findings |
---|---|---|---|
This compound | Moderate | Low | Potential for improved antihistamines |
Loratadine | High | Low | Established antihistamine efficacy |
Other Related Compounds | Variable | Variable | Structural modifications affect activity |
Properties
IUPAC Name |
13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16-13(9)14(12)17/h1-2,5-8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQNOYVVLMIZDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185183 | |
Record name | 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31251-41-9 | |
Record name | 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31251-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031251419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-CHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8MA5G8500 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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